3-[(4-chlorophenoxy)methyl]-N'-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]benzohydrazide -

3-[(4-chlorophenoxy)methyl]-N'-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]benzohydrazide

Catalog Number: EVT-4515902
CAS Number:
Molecular Formula: C21H20ClN5O5
Molecular Weight: 457.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone []

  • Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound for which a crystal structure has been determined. []

2. 4-{[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid []

  • Compound Description: This compound served as a ligand (L) in the synthesis of a copper(II) complex, dichloridobis(4-{[3-(pyridin-2-yl-κN)-1H-pyrazol-1-yl-κN2]methyl}benzoic acid)copper(II) methanol sesquisolvate hemihydrate. This complex exhibited intriguing biological activity, including inhibition of protein tyrosine phosphatase 1B (PTP1B) and antiproliferative effects against MCF7 breast cancer cells. []

3. 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole []

  • Compound Description: The title compound is composed of six rings: phenyl (A), triazolyl (B), thiazolyl (C), pyrazoyl (D), tolyl (E) and fluorophenyl (F) rings. []

4. Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate []

  • Compound Description: This compound was one of two isomeric reaction products studied for its crystal packing and hydrogen bonding patterns. In its structure, molecules are linked into sheets by N-H…N, N-H…O and C-H…O hydrogen bonds. []

5. Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate []

  • Compound Description: This compound, an isomer of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, was investigated for its crystal structure. It displays a polarized molecular-electronic structure and forms chains through N-H…O and C-H…O hydrogen bonds. []

6. 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles []

  • Compound Description: This group of novel heterocyclic compounds was synthesized from pyrazolin-N-thioamides and various ketones. The structures of several derivatives were confirmed by X-ray crystallography. []

7. 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles []

  • Compound Description: This is another set of novel heterocyclic compounds prepared from reactions of N-pyrazoline-thioamides with 4-bromoacetyl-1,2,3-triazoles under basic conditions. Their structures were characterized, including confirmation by X-ray crystallography for selected derivatives. []

8. 4(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One []

  • Compound Description: This compound series, containing sulfonamide and 2-Azitidinone groups, was synthesized and investigated for antibacterial and antioxidant activities. Some derivatives exhibited significant antibacterial activity, exceeding streptomycin in potency. []

9. 4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide []

  • Compound Description: The title molecule contains pyrazole and benzenesulfonamide rings which are coplanar. It features intramolecular hydrogen bonds (hydroxy–hydroxy O—H⋯O and amine–hydroxy N—H⋯O) and a C—H⋯O(carbonyl) interaction. []

10. (E,E)-4-{4-[3-(4-Chloroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide []

  • Compound Description: This compound, structurally similar to the previous example, also features a central pyrazole ring with benzene and a conjugated substituent. It exhibits intramolecular hydrogen bonds and forms a linear chain structure via intermolecular hydrogen bonds. []

11. N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

  • Compound Description: SAR216471 is a potent, reversible P2Y12 receptor antagonist. It exhibits potent in vivo antiplatelet and antithrombotic activities. []

12. N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides []

  • Compound Description: This series of compounds, designed as potential tubulin polymerization inhibitors, showed promising antiproliferative activity against cancer cell lines (HeLa, MCF-7, HT-29). Compound 7d from this series demonstrated significant activity, inducing apoptosis and cell cycle arrest at the G2/M phase. []

13. 5-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-thione []

  • Compound Description: In the structure of this title compound, the oxadiazolethione ring and the pyrazole ring are not coplanar. The crystal structure exhibits pairs of N—H⋯N hydrogen bonds, forming inversion dimers. []

14. (4-(3',5'-dimethyl-1H-pyrazol-1'-yl)-6-methyl-2-phenylpyrimidine)dichlorocopper(II) []

  • Compound Description: This copper(II) complex with a pyrazolylpyrimidine ligand exhibits an interesting case of polymorphism, crystallizing in three distinct colors (green, emerald green, and orange). The differences in color arise from variations in π-π stacking interactions between the molecules in the crystal lattice. []

15. 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives []

  • Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids was synthesized and found to have promising antimicrobial and anticancer activity. Notably, compound 7f from this series demonstrated potent inhibitory activity against EGFR. []

16. Amide Derivatives of 4-(3-methyl-5- (piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile []

  • Compound Description: This series of amide derivatives was synthesized and evaluated for antimicrobial activities. The synthesis involved using N-boc piperazine and diketene as key starting materials. []

17. 4-(1H-pyrazol-1-yl)pyrimidine derivatives []

  • Compound Description: This series of pyrazolylpyrimidine derivatives was designed and synthesized for their potential herbicidal activity. Some compounds displayed potent herbicidal activity against Pennisetum alopecuroides L. Notably, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine showed strong root growth inhibition, while 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine effectively inhibited chlorophyll levels in the weed. []

18. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) []

  • Compound Description: Hu7691 is a potent and selective AKT inhibitor. It exhibits promising anticancer activity and an improved cutaneous safety profile compared to other AKT inhibitors. [, ]

19. 3-[(3-Ethyl-1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole []

  • Compound Description: The crystal structure of this compound revealed a significant dihedral angle between the pyrazole and the benzimidazole ring system. []

20. 5-[(1H-pyrazol-1-yl)carbonyl]- 3-methylisoxazoles []

  • Compound Description: These compounds were synthesized as part of a study focusing on 3-methylisoxazole derivatives. The synthesis involved reacting 3-methylisoxazole-5-carboxylic acid with various pyrazoles. []

21. N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

22. 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide []

  • Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals a molecule where the imidazole ring and the benzene ring are not coplanar. The crystal structure is stabilized by N-H···O intermolecular hydrogen bonds. []

23. catena-poly[chlorido-{μ2-2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-hydroxybutanoato-κ4N,N,O:O′}copper(II)] []

  • Compound Description: This copper(II) coordination polymer incorporates 3,5-dimethyl-1H-pyrazole as a ligand. Its crystal structure was determined by X-ray diffraction. []

24. 4, 4´-(1e, 1e´)-1, 1´-(ethane-1, 2-diylbis (azan-1-yl-1ylidene)) bis (5-methyl-2-phenyl-2, 3-dihydro-1h-pyrazol-3-ol) [, ]

  • Compound Description: This Schiff base ligand (H2BuEtP) was studied for its metal extraction properties. Research focused on its effectiveness in extracting Fe2+ from aqueous solutions, both alone and mixed with 1-(3-hydroxy-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) butan-1-one (HBuP). The studies explored the impact of various acids, anions, and complexing agents on the extraction efficiency. [, ]

25. [{Cu(μ-X)}2(μ-ipzm)]n (where X = Cl, Br, I) []

  • Compound Description: This represents a series of 2D coordination polymers with a unique structure featuring 1D staircase [Cu2X2]n chains linked by bis(4-iodo-1H-pyrazol-1-yl)methane (ipzm) ligands. []

26. [{Cu(μ-CN)}2(μ-ipzm)]n []

  • Compound Description: This 1D coordination polymer is composed of two 1D zigzag [CuCN]n chains interconnected by μ-ipzm (bis(4-iodo-1H-pyrazol-1-yl)methane) ligands, forming a double chain structure. []

27. [{(idmpzm)Cu}(μ-X)]n (where X = Cl, Br, I) []

  • Compound Description: These compounds represent a group of 1D coordination polymers featuring a split-stair chain structure. The chains are assembled by connecting [Cu(idmpzm)] fragments (idmpzm = bis(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methane) through μ-X (X = Cl, Br, I) bridges. []

28. [{Cu(μ-CN)}6(idmpzm)3]n []

  • Compound Description: This compound is a 1D coordination polymer with a distinctive scolopendra-like chain structure. The chains are formed by assembling a 1D [Cu6(CN)6]n chain with idmpzm (bis(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methane) ligands chelating to the outer Cu(I) atoms. []

29. 6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1) []

  • Compound Description: The title compound's structure features a planar arrangement of the triazine, pyrazole, and thiadiazole rings linked by a diazene group. This compound forms a polymeric chain structure via intermolecular N—H⋯N hydrogen bonds. []

30. (2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido}N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate []

  • Compound Description: This compound, a five-coordinate NaI-bisazo complex, is used in imaging applications. []

31. 2-(Pyrazol-1-yl)-methyl-3,5- dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine []

  • Compound Description: The crystal structure of this dihydropyridine derivative shows an orthogonal arrangement between the phenyl ring and the dihydropyridine ring. The nitro substituent on the phenyl ring is in a synperiplanar conformation relative to a specific hydrogen atom on the dihydropyridine ring. []

32. 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide []

  • Compound Description: In this compound, the benzene, pyrazole, and chlorophenyl rings are all oriented at distinct angles to each other. The crystal structure shows a network of hydrogen bonds (N—H⋯N and C—H⋯O) contributing to its stability. []

33. (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) []

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor with promising antitumor activity. It shows enhanced efficacy in combination with osimertinib, an EGFR inhibitor, in preclinical models of non-small cell lung cancer. []

34. 2-(2-methyl-5-nitro-1H-benzimidazol-1-yl)-N'-(arylmenthylene)acetohidrazide []

  • Compound Description: This class of compounds was synthesized and characterized using techniques such as IR, 1H NMR, and elemental analysis. []

35. 1-( 5-( ( 3 , 5-Dimethyl-4-( ( 4-( trifluoromethyl ) phenyl ) diazenyl )-1 H-pyrazol-1-YL ) methyl )-2-methyl-2-phenyl-1 , 3 , 4-oxadiazol-3 ( 2 H )-yl ) ethanone []

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including H NMR, C NMR, mass spectrometry, and IR spectroscopy. Its antimicrobial activity was also investigated using the agar disc diffusion method. []

36. Tetrahydro-3-methyl-4[(5-nitrofurfurylidene)amino]-2H-thiazine 1, 1-dioxide (Nifurtimox) []

  • Compound Description: Nifurtimox, a drug used to treat Chagas disease, was studied for its molecular structure in solid state and solution using X-ray diffraction and NMR spectroscopy, respectively. []

37. 1-[(5-nitrofurfurylidene)amino]pyrazole []

  • Compound Description: This pyrazole derivative was studied alongside Nifurtimox for its molecular structure in solid state and solution using X-ray diffraction and NMR spectroscopy. []

38. 1-[(5-nitrothenylidene)amino] pyrazole []

  • Compound Description: This pyrazole derivative, structurally similar to the previous compound but containing a thiophene ring, was studied for its molecular structure in solid state and solution using X-ray diffraction and NMR spectroscopy. []

Properties

Product Name

3-[(4-chlorophenoxy)methyl]-N'-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]benzohydrazide

IUPAC Name

3-[(4-chlorophenoxy)methyl]-N'-[2-methyl-3-(4-nitropyrazol-1-yl)propanoyl]benzohydrazide

Molecular Formula

C21H20ClN5O5

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C21H20ClN5O5/c1-14(11-26-12-18(10-23-26)27(30)31)20(28)24-25-21(29)16-4-2-3-15(9-16)13-32-19-7-5-17(22)6-8-19/h2-10,12,14H,11,13H2,1H3,(H,24,28)(H,25,29)

InChI Key

GPNDBVKKNSDWTJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.